4(3H)-Quinazolinone, 2-(methylsulfinyl)- 4(3H)-Quinazolinone, 2-(methylsulfinyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC3232786
InChI: InChI=1S/C9H8N2O2S/c1-14(13)9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol

4(3H)-Quinazolinone, 2-(methylsulfinyl)-

CAS No.:

Cat. No.: VC3232786

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 2-(methylsulfinyl)- -

Specification

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
IUPAC Name 2-methylsulfinyl-3H-quinazolin-4-one
Standard InChI InChI=1S/C9H8N2O2S/c1-14(13)9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12)
Standard InChI Key MZWQIYODYGXZTR-UHFFFAOYSA-N
Canonical SMILES CS(=O)C1=NC2=CC=CC=C2C(=O)N1

Introduction

Chemical Structure and Properties

Structural Analysis

4(3H)-Quinazolinone, 2-(methylsulfinyl)- features the characteristic quinazolinone core with a specific methylsulfinyl substituent at the 2-position. This structure can be compared to the related compound 2-(methylthio)quinazolin-4(3H)-one (CAS: 54855-81-1), which contains a methylthio group instead of methylsulfinyl . The key difference lies in the oxidation state of the sulfur atom, with the sulfinyl group containing an additional oxygen atom (S=O) compared to the thio group.

The molecular formula for 4(3H)-Quinazolinone, 2-(methylsulfinyl)- would be C₉H₈N₂O₂S, slightly different from the related 2-(methylthio)quinazolin-4(3H)-one (C₉H₈N₂OS) due to the additional oxygen atom .

Physical Properties

While specific data for 4(3H)-Quinazolinone, 2-(methylsulfinyl)- is limited, we can estimate its properties by examining related compounds. The analogous 2-(methylthio)quinazolin-4(3H)-one has the following physical properties:

Table 1: Physical Properties of Related Quinazolinone Derivative

Property2-(methylthio)quinazolin-4(3H)-oneEstimated for 2-(methylsulfinyl) derivative
Molecular Weight192.238 g/mol208.238 g/mol
Density1.36 g/cm³~1.4-1.5 g/cm³
Boiling Point355.5°C at 760 mmHg~370-380°C
Flash Point168.8°C~175-185°C
AppearanceCrystalline solidCrystalline solid

The methylsulfinyl derivative would likely have higher water solubility compared to the methylthio analog due to the increased polarity of the S=O bond. This enhanced solubility could potentially improve its bioavailability in pharmaceutical applications.

Synthetic Approaches

Green Chemistry Approaches

Recent advances in the synthesis of quinazolinone derivatives have focused on environmentally friendly approaches. Deep eutectic solvents (DES) and microwave-assisted synthesis represent two promising green chemistry methods that could be applied to the synthesis of 4(3H)-Quinazolinone, 2-(methylsulfinyl)- .

For instance, choline chloride:urea deep eutectic solvent has been successfully employed in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives . Similarly, microwave reactor-based one-pot one-step reactions have been developed for the synthesis of various quinazolinone derivatives from anthranilic acid, amines, and orthoesters . These approaches could be modified for the synthesis of the target compound with reduced environmental impact.

Biological Activities and Mechanism of Action

Anticancer Properties

Structural FeaturePotential Effect on Activity
Quinazolinone coreBasic pharmacophore for biological activity
Methylsulfinyl at 2-positionPotential enhancement of water solubility and bioavailability
Carbonyl at 4-positionEssential for hydrogen bonding with biological targets
Potential for N-3 substitutionSite for further modification to enhance specific activities

The methylsulfinyl group at the 2-position may serve as a hydrogen bond acceptor through its S=O moiety, potentially increasing interactions with biological targets compared to the methylthio analog.

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